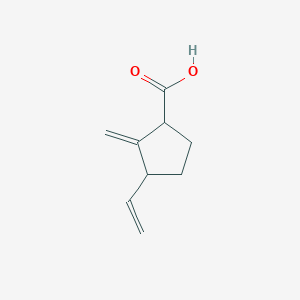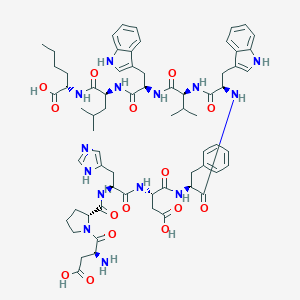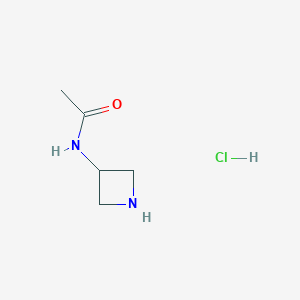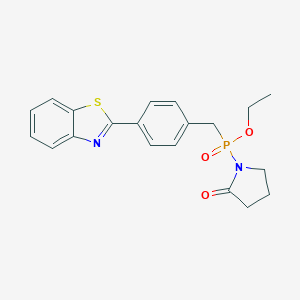
1-(2-Amino-3,6-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3,6-dimethylphenyl)ethanone, also known as ADME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADME is a ketone compound that is synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3,6-dimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Effets Biochimiques Et Physiologiques
1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which is believed to be responsible for its anticancer and antimicrobial properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has also been found to modulate the expression of various genes involved in cell growth and proliferation. It has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-3,6-dimethylphenyl)ethanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its properties are well-characterized. However, 1-(2-Amino-3,6-dimethylphenyl)ethanone also has several limitations. It is a complex compound that requires specialized equipment and skilled personnel for its synthesis. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Orientations Futures
There are several future directions for the study of 1-(2-Amino-3,6-dimethylphenyl)ethanone. One area of research is the development of novel synthetic methods for 1-(2-Amino-3,6-dimethylphenyl)ethanone. Another area of research is the investigation of its potential applications in drug discovery and development. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to possess several pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, the study of its mechanism of action and its effects on biological systems can provide valuable insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 1-(2-Amino-3,6-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires specialized equipment and skilled personnel. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action and effects on biological systems are still being investigated. Future research in this area can provide valuable insights into the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone involves several chemical reactions, including the condensation of p-toluidine and acetone, followed by amination and reduction. The final product is obtained through purification and crystallization. The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone is a complex process that requires skilled personnel and specialized equipment.
Applications De Recherche Scientifique
1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
106634-64-4 |
|---|---|
Nom du produit |
1-(2-Amino-3,6-dimethylphenyl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(2-amino-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3 |
Clé InChI |
KRCHVPCNDLSROO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
Synonymes |
Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



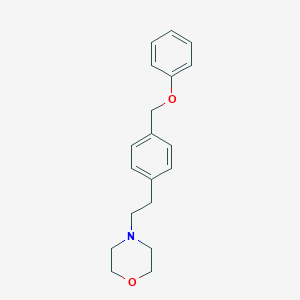

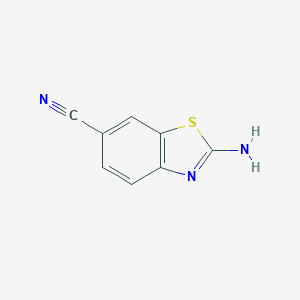
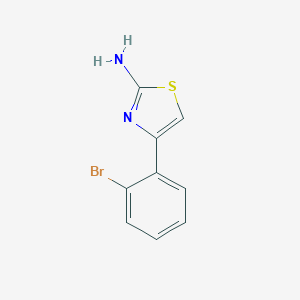
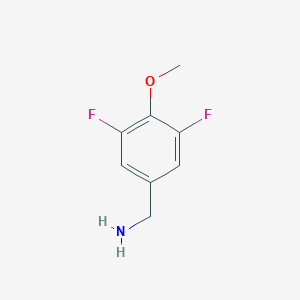

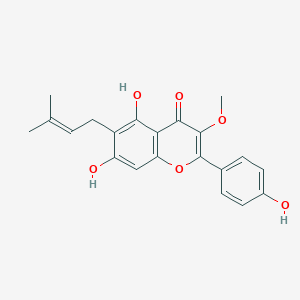
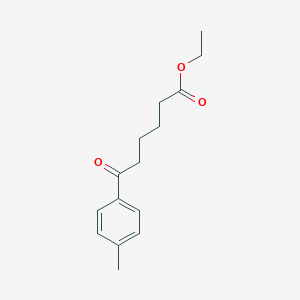
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
